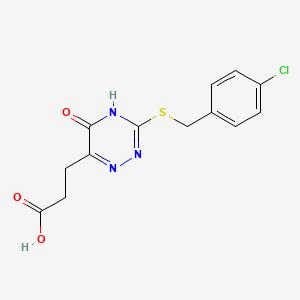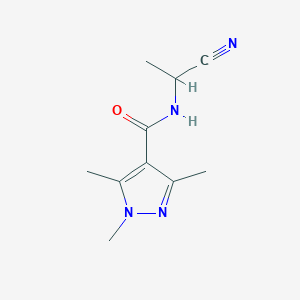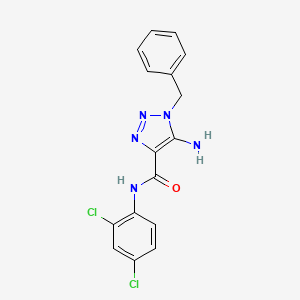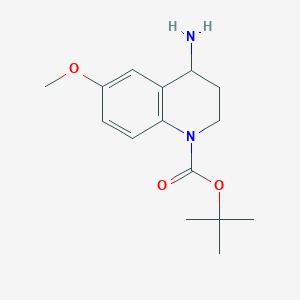![molecular formula C23H20N4O B2566755 1-([2,3'-Bipyridin]-3-ylmethyl)-3-(naphthalen-1-ylmethyl)urea CAS No. 2034543-60-5](/img/structure/B2566755.png)
1-([2,3'-Bipyridin]-3-ylmethyl)-3-(naphthalen-1-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-([2,3'-Bipyridin]-3-ylmethyl)-3-(naphthalen-1-ylmethyl)urea is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a urea derivative that has been synthesized through a specific method and has been found to have various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Naphthalene Derivatives and Their Biological Activities
Naphthalene derivatives, such as 1,8-naphthyridine compounds, have been the focus of considerable research due to their diverse biological activities. These activities span antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic effects. Additionally, these derivatives have shown promise in treating neurological disorders, including Alzheimer's disease, multiple sclerosis, and depression. They also possess potential as anti-osteoporotic agents, antiallergics, antimalarials, and more, making them significant scaffolds in therapeutic and medicinal research (Madaan et al., 2015).
Urea Derivatives in Therapeutic Applications
Urea derivatives are recognized for their unique hydrogen binding capabilities, making them pivotal in drug-target interactions. They have been incorporated into a wide range of molecules displaying various bioactivities, including modulation of selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules. These characteristics underline the importance of urea motifs in drug design, suggesting potential applications of the compound in creating modulators for biological targets such as kinases, proteases, and epigenetic enzymes (Jagtap et al., 2017).
Potential Applications in Energy Supply
Exploring unconventional hydrogen carriers for fuel cell power highlights urea's application beyond its conventional uses. Urea's attributes as a non-toxic, stable compound easy to transport and store, suggest potential applications for similar urea derivatives in energy and environmental sciences. Such applications could revolutionize hydrogen supply for sustainable energy solutions (Rollinson et al., 2011).
Genotoxicity and Environmental Impact
Research into the genotoxic potential of 1,4-naphthoquinone, a compound related to naphthalene, indicates it does not induce gene mutations in bacteria or mammalian cells. However, it has shown clastogenic responses in vitro. This suggests that while certain naphthalene derivatives may not be genotoxic in vivo due to efficient antioxidant defense mechanisms in tissues, their environmental and safety profiles require careful consideration (Fowler et al., 2018).
Propiedades
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-[(2-pyridin-3-ylpyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O/c28-23(26-15-18-8-3-7-17-6-1-2-11-21(17)18)27-16-20-10-5-13-25-22(20)19-9-4-12-24-14-19/h1-14H,15-16H2,(H2,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQLRYGURWASLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC3=C(N=CC=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 5-(4-chlorobutanoylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2566682.png)


![2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-phenylacetamide](/img/structure/B2566687.png)
![N-[1-(3,4-dichlorobenzoyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2566688.png)


![1-(3-Chlorophenyl)-4-[(2-phenylvinyl)sulfonyl]piperazine](/img/structure/B2566691.png)


